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Compound of Interest

Compound Name:
Rhodium(II) trimethylacetate,

dimer

Cat. No.: B12344570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic structure of

rhodium(II) carboxylate complexes, a class of compounds with significant applications in

catalysis and medicinal chemistry. Understanding their electronic properties is crucial for

designing novel catalysts and therapeutic agents with enhanced efficacy and selectivity.

Core Electronic Structure: The Rh-Rh Single Bond
and Molecular Orbitals
Rhodium(II) carboxylates, with the general formula [Rh₂(O₂CR)₄L₂], are characterized by a

distinctive "paddlewheel" structure.[1][2] The two rhodium atoms are bridged by four

carboxylate ligands, creating a metal-metal bond. The electronic configuration of the Rh₂⁴⁺

core is σ²π⁴δ²δ²π⁴, resulting in a formal Rh-Rh single bond.[3] This direct metal-metal

interaction is a key feature influencing the chemical and physical properties of these

complexes.

The interaction between the d-orbitals of the two rhodium atoms leads to the formation of

molecular orbitals: one σ (from d₂₂), two degenerate π (from dₓ₂ and dᵧ₂), and one δ (from

dₓ₂₋ᵧ₂) bonding orbital, along with their corresponding antibonding orbitals (σ, π, and δ*).[1]

The ground electronic state arises from the population of these orbitals.
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Quantitative Data Summary
The following tables summarize key quantitative data for representative rhodium(II) carboxylate

complexes, providing a basis for comparison and analysis.

Table 1: Selected Bond Lengths and Angles for Rhodium(II) Carboxylate Complexes

Compound
Rh-Rh Bond
Length (Å)

Average Rh-O
Bond Length
(Å)

Rh-L (axial)
Bond Length
(Å)

Reference(s)

[Rh₂(OAc)₄(H₂O)

₂]
2.39 2.03 2.30 [4]

[Rh₂(OAc)₄(py)₂] 2.405 2.04 2.22 [5]

[Rh₂(O₂CCF₃)₄(H

₂O)₂]
2.41 Not Reported Not Reported [6]

[Rh₂(formate)₄(D

MF)₂]
2.3973 2.029 - 2.045 2.241 (Rh-N) [7]

OAc = acetate, py = pyridine, DMF = dimethylformamide

Table 2: Spectroscopic Data for Representative Rhodium(II) Carboxylate Complexes

Compound Technique Key Observables Reference(s)

[Rh₂(OAc)₄(H₂O)₂] UV-Vis (in H₂O)
λ_max ≈ 440 nm, 590

nm
[8]

[Rh₂(OAc)₄] ¹H NMR (CDCl₃)
δ ≈ 1.8 ppm (s, 12H,

CH₃)
[9]

[Rh₂(OAc)₄] ¹³C NMR (CDCl₃)
δ ≈ 22 ppm (CH₃), 185

ppm (COO)
[10]

[Rh₂(II,III) Species] EPR
g-values typically <

2.0
[7][11]
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Influence of Axial Ligands on Electronic Structure
The axial positions of the dirhodium core are readily accessible for coordination by Lewis

bases.[1] This axial ligation significantly influences the electronic structure and, consequently,

the reactivity and biological activity of the complexes.

Coordination of an axial ligand (L) involves the interaction of its donor orbital with the σ*

antibonding orbital of the Rh₂⁴⁺ core. This interaction raises the energy of the σ* orbital and

can lead to a decrease in the Rh-Rh bond order and a slight elongation of the Rh-Rh bond. The

nature of the axial ligand, particularly its σ-donating and π-accepting capabilities, fine-tunes the

electronic properties of the dirhodium center. For instance, strong σ-donors can increase the

electron density on the rhodium atoms, which can be crucial for catalytic applications.

Diagram illustrating the influence of axial ligand coordination on the properties of Rhodium(II)

carboxylates.

Experimental Protocols
Synthesis of Rhodium(II) Carboxylate Paddlewheel
Complexes
A general and scalable procedure for the synthesis of rhodium(II) carboxylates involves the

reaction of a rhodium(III) precursor with a carboxylate source in a suitable solvent.[12]

Protocol: Synthesis of Dirhodium(II) Tetraacetate, [Rh₂(OAc)₄]

Reactants: Hydrated rhodium(III) chloride (RhCl₃·xH₂O), glacial acetic acid, and a reducing

agent (e.g., ethanol).

Procedure: a. Suspend RhCl₃·xH₂O in a mixture of glacial acetic acid and ethanol. b. Reflux

the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color

of the solution will typically change from red/brown to a deep green, indicating the formation

of the Rh(II) dimer. c. Cool the reaction mixture to room temperature to allow for the

precipitation of the product. d. Collect the green solid by filtration and wash it with a suitable

solvent (e.g., ethanol, then diethyl ether) to remove unreacted starting materials and

byproducts. e. Dry the product under vacuum to yield [Rh₂(OAc)₄]. For the dihydrate,

[Rh₂(OAc)₄(H₂O)₂], the product can be recrystallized from hot water.
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Characterization: The product can be characterized by techniques such as Infrared (IR)

spectroscopy (to confirm the presence of carboxylate groups), UV-Vis spectroscopy, and

elemental analysis.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional structure of

rhodium(II) carboxylates, providing accurate bond lengths and angles.[13]

Protocol: Single-Crystal X-ray Diffraction Analysis

Crystal Growth: Grow single crystals of the rhodium(II) carboxylate complex suitable for

diffraction. This is often the most challenging step and can be achieved by slow evaporation

of a solvent, slow cooling of a saturated solution, or vapor diffusion.

Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in

size) and mount it on a goniometer head using a suitable adhesive or cryo-loop.[14]

Data Collection: a. Mount the goniometer head on the diffractometer. b. Center the crystal in

the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[13] c. Cool the

crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations

and improve data quality.[13] d. Collect a series of diffraction images by rotating the crystal in

the X-ray beam.

Data Processing and Structure Solution: a. Integrate the raw diffraction data to obtain a list of

reflection intensities. b. Determine the unit cell parameters and the crystal system. c. Solve

the crystal structure using direct methods or Patterson methods to obtain an initial model of

the atomic positions. d. Refine the structural model against the experimental data using

least-squares methods to optimize atomic coordinates, and thermal parameters.

Analysis and Visualization: Analyze the final structure to obtain bond lengths, bond angles,

and other geometric parameters. The structure can be visualized using software such as

Mercury or Diamond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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